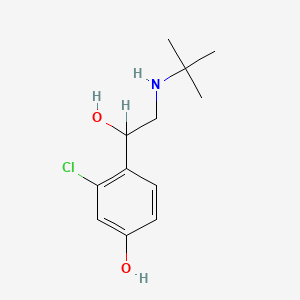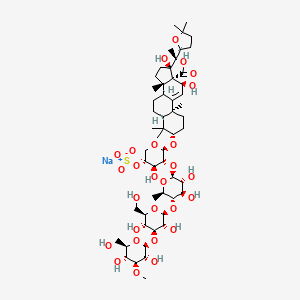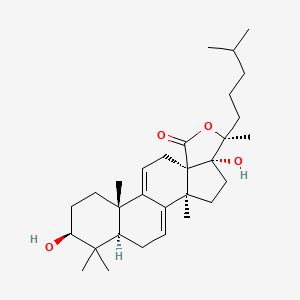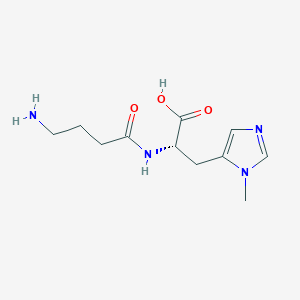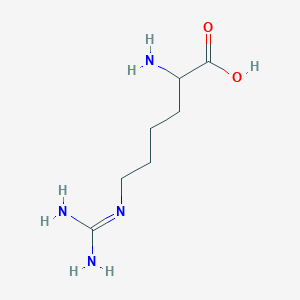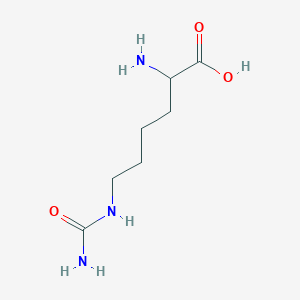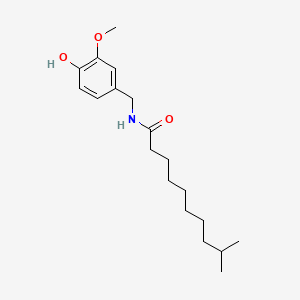![molecular formula C22H37NO3 B1673406 N-[(1R,3S)-3-Hydroxy-1-(hydroxymethyl)-3-phenylpropyl]dodecanamide](/img/structure/B1673406.png)
N-[(1R,3S)-3-Hydroxy-1-(hydroxymethyl)-3-phenylpropyl]dodecanamide
Overview
Description
HPA-12, also known as (1R,3S)-N-(3-hydroxy-1-hydroxymethyl-3-phenylpropyl)dodecanamide, is a ceramide analog and an inhibitor of ceramide transfer protein (CERT). Ceramides are a family of sphingolipids synthesized de novo in the endoplasmic reticulum and play crucial roles in cell-signaling pathways. HPA-12 was first reported as an inhibitor of CERT-mediated ceramide transport in 2001 .
Mechanism of Action
Target of Action
HPA-12, also known as “N-[(2R,4S)-1,4-Dihydroxy-4-phenylbutan-2-yl]dodecanamide” or “N-[(1R,3S)-3-Hydroxy-1-(hydroxymethyl)-3-phenylpropyl]dodecanamide”, is an intracellular ceramide transport protein inhibitor . The primary target of HPA-12 is the ceramide transporter (CERT) protein . CERT plays a crucial role in the transport of ceramides, a type of sphingolipid, from the endoplasmic reticulum to the Golgi apparatus where they are converted into sphingomyelin .
Mode of Action
HPA-12 acts by binding to the ceramide-binding pocket in the CERT start domain . This binding inhibits the CERT-mediated transport of ceramides, thereby selectively preventing the conversion of cellular ceramides to sphingomyelin .
Biochemical Pathways
The inhibition of CERT by HPA-12 affects the sphingolipid metabolic pathway. Under normal conditions, CERT transports ceramides to the Golgi apparatus where they are converted into sphingomyelin. The action of hpa-12 disrupts this process, leading to a decrease in sphingomyelin synthesis .
Pharmacokinetics
It is known that hpa-12 is soluble in dmso .
Result of Action
The inhibition of ceramide transport by HPA-12 results in a decrease in the conversion of ceramides to sphingomyelin . This could potentially affect various cellular processes, as sphingomyelin is a major component of cell membranes and plays a role in signal transduction, apoptosis, and other cellular functions.
Action Environment
It is known that hpa-12 is stable at room temperature and has a shelf life of several years when stored properly .
Preparation Methods
The synthesis of HPA-12 involves a chemoenzymatic approach. The key steps include an efficient and highly enantioselective lipase-catalyzed acylation in a hydrophobic ionic liquid, followed by a diastereoselective asymmetric dihydroxylation to incorporate the stereogenic centers. The intermediates are then converted and subsequently acylated with lauric acid to furnish the target compound . Another method involves a Zn-catalyzed asymmetric Mannich-type reaction in water, which was developed for large-scale production .
Chemical Reactions Analysis
HPA-12 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: HPA-12 can undergo substitution reactions, where functional groups are replaced with others. Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts like Zn for asymmetric reactions.
Scientific Research Applications
HPA-12 has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound for studying ceramide transport and sphingolipid biosynthesis.
Biology: Investigated for its role in inhibiting CERT-mediated ceramide transport, which is crucial in cell signaling.
Medicine: HPA-12 has shown potential in restoring cell death in paclitaxel-resistant ovarian cancer cells and increasing ceramide-induced apoptosis following UVB irradiation.
Comparison with Similar Compounds
HPA-12 is unique due to its specific inhibition of CERT-mediated ceramide transport. Similar compounds include other ceramide analogs and CERT inhibitors, such as:
(1R,3R)-N-(3-hydroxy-1-hydroxymethyl-3-phenylpropyl)dodecanamide: An earlier reported stereoisomer of HPA-12.
Fluorinated analogs of HPA-12: Studied for their blood-brain barrier permeability and potential use in neurodegenerative disorders. These compounds share similar mechanisms of action but differ in their stereochemistry and specific biological activities.
Properties
IUPAC Name |
N-[(2R,4S)-1,4-dihydroxy-4-phenylbutan-2-yl]dodecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H37NO3/c1-2-3-4-5-6-7-8-9-13-16-22(26)23-20(18-24)17-21(25)19-14-11-10-12-15-19/h10-12,14-15,20-21,24-25H,2-9,13,16-18H2,1H3,(H,23,26)/t20-,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCAKBKAOFSILDC-RTWAWAEBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC(CC(C1=CC=CC=C1)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC(=O)N[C@H](C[C@@H](C1=CC=CC=C1)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H37NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







